molecular formula C12H16FN B13274487 N-(1-cyclopropylethyl)-5-fluoro-2-methylaniline

N-(1-cyclopropylethyl)-5-fluoro-2-methylaniline

Cat. No.: B13274487
M. Wt: 193.26 g/mol
InChI Key: XCEZKFQFIHZASR-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-5-fluoro-2-methylaniline is an organic compound that features a cyclopropyl group, a fluorine atom, and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-5-fluoro-2-methylaniline typically involves the introduction of the cyclopropyl group to an aniline derivative. One common method includes the use of cyclopropylmethyl bromide in the presence of a base to form the cyclopropylethyl group. The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor. The reaction conditions often involve solvents like dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-5-fluoro-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of cyclopropylethyl aniline.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

N-(1-cyclopropylethyl)-5-fluoro-2-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-5-fluoro-2-methylaniline involves its interaction with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropylethyl)-2-methylaniline
  • 5-fluoro-2-methylaniline
  • N-(1-cyclopropylethyl)-5-chloro-2-methylaniline

Uniqueness

N-(1-cyclopropylethyl)-5-fluoro-2-methylaniline is unique due to the presence of both the cyclopropyl group and the fluorine atom. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and reactivity, while the cyclopropyl group can improve binding affinity to biological targets .

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-5-fluoro-2-methylaniline

InChI

InChI=1S/C12H16FN/c1-8-3-6-11(13)7-12(8)14-9(2)10-4-5-10/h3,6-7,9-10,14H,4-5H2,1-2H3

InChI Key

XCEZKFQFIHZASR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(C)C2CC2

Origin of Product

United States

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